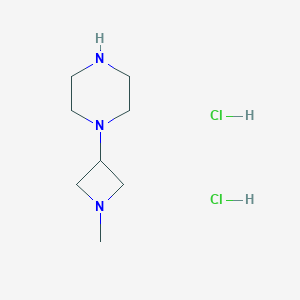
1-(1-Methylazetidin-3-yl)piperazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(1-Methylazetidin-3-yl)piperazine dihydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and can provide insight into the general class of chemicals that the compound belongs to. Piperazine derivatives are significant in medicinal chemistry due to their biological activities and potential therapeutic applications. For instance, the synthesis of a piperazine-1-yl-1H-indazole derivative is highlighted, which underscores the importance of piperazine derivatives in drug development .
Synthesis Analysis
The synthesis of piperazine derivatives is a topic of interest in the field of medicinal chemistry. The papers provided describe the synthesis of various compounds that include a piperazine moiety. For example, one paper details the synthesis of a novel compound with a piperazine-1-yl-1H-indazole structure, which is achieved through a simple and efficient process, and the compounds are characterized by spectral analysis . Another paper discusses the synthesis of azetidine-based isosteres of piperazine, which involves a key cyclization step of N-protected 2-(azetidin-3-yl)propane-1,3-diol or the corresponding 1,3-dibromide . These methods could potentially be adapted for the synthesis of "this compound".
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial for their biological activity. X-ray diffraction studies and exit vector plot analysis have been used to study the molecular geometry of azetidine-based isosteres of piperazine. These studies demonstrate that the products have a larger size and increased conformational flexibility compared to the parent heterocycles, which confirms their potential utility as building blocks for lead optimization in drug discovery .
Chemical Reactions Analysis
While the provided papers do not directly discuss the chemical reactions of "this compound", they do provide information on the reactivity of similar compounds. For instance, the synthesis of 1,3-dihydro-2H-3-benzazepin-2-ones with a piperazine moiety involves treating a common intermediate with various N-aryl-2-chloroacetamides and acyl chlorides, which suggests that piperazine derivatives can participate in a range of chemical reactions to yield diverse biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. Although the papers do not provide specific data on the physical and chemical properties of "this compound", they do describe the characterization of similar compounds using techniques such as 1H-NMR, MS, and elemental analysis. These techniques are essential for confirming the identity and purity of synthesized compounds and can be applied to study the properties of the compound .
Applications De Recherche Scientifique
Neuropharmacological Effects
Research on compounds closely related to "1-(1-Methylazetidin-3-yl)piperazine dihydrochloride" reveals insights into their neuropharmacological applications. For instance, studies on 1-(m-Chlorophenyl)piperazine (CPP) have identified it as a potent inhibitor of serotonin binding to membrane receptors from rat brain, indicating serotonin receptor agonist properties. This suggests potential applications in studying neurological pathways and disorders associated with serotonin regulation (Fuller et al., 1981).
Antidepressant and Antianxiety Activities
A novel series of piperazine derivatives has been synthesized and evaluated for antidepressant activities through behavioral despair tests on albino mice, demonstrating significant activity. This underscores the potential of "this compound" related compounds in the development of new antidepressant and antianxiety medications (Kumar et al., 2017).
Antibacterial Activity
Studies on piperazine and oxazolidinone derivatives have shown strong in vitro antibacterial activity against a variety of clinically important pathogens, including resistant strains. This highlights the potential of "this compound" and related compounds in the development of new antibacterial agents (Phillips et al., 2009).
Anti-tubercular Activity
Research into novel piperazine derivatives has shown promising anti-tubercular activity, with some compounds exhibiting minimum inhibitory concentrations (MICs) competitive with existing treatments. This opens avenues for the use of "this compound" related compounds in tackling tuberculosis, especially drug-resistant strains (Naidu et al., 2016).
Antitumor Activity
Compounds structurally related to "this compound" have been explored for their antineoplastic properties, particularly in cervical cancer models. These studies have demonstrated the potential for inducing apoptosis in cancer cells, suggesting a role in the development of new cancer therapies (Khanam et al., 2018).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
1-(1-methylazetidin-3-yl)piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3.2ClH/c1-10-6-8(7-10)11-4-2-9-3-5-11;;/h8-9H,2-7H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRSEKPFBLAXBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C1)N2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2095410-68-5 |
Source


|
| Record name | 1-(1-methylazetidin-3-yl)piperazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

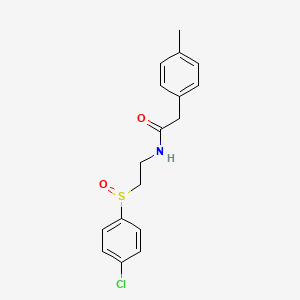
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2548022.png)
![3-(3-hydroxypropyl)-1,7-dimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2548023.png)
![3-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2548028.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2548030.png)
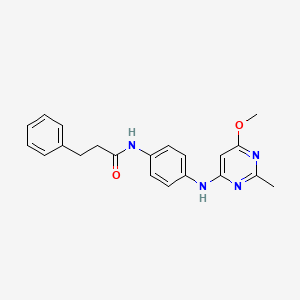
![1-(Azepan-1-yl)-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2548033.png)
![Ethyl 1-((2-chlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2548035.png)
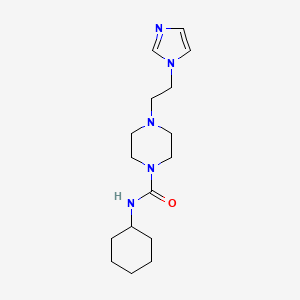
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2548037.png)
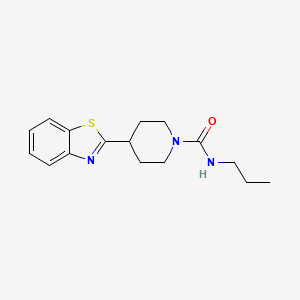
![2-(3-methoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2548039.png)
![(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2548040.png)
![6-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2548042.png)